

# Application Note: Controlled Anionic Ring-Opening Polymerization of Glycidyl Propargyl Ether

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## Compound of Interest

Compound Name: Glycidyl propargyl ether

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## Introduction

The synthesis of well-defined functional polymers is crucial for the advancement of materials science and drug delivery. Poly(**glycidyl propargyl ether**) (PGPE) is a promising polymer scaffold due to the presence of pendant propargyl groups, which can be readily modified via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This allows for the straightforward introduction of a wide range of functionalities, including biomolecules, imaging agents, and targeting ligands.

Conventional anionic ring-opening polymerization (AROP) of **glycidyl propargyl ether** (GPE) is challenging due to the acidic nature of the terminal alkyne proton, which can lead to side reactions and a loss of control over the polymerization.<sup>[1][2][3][4][5]</sup> This application note describes a detailed protocol for the controlled AROP of GPE using a Lewis pair organocatalyst system, which overcomes these limitations. The use of a phosphazene base in combination with triethylborane enables the synthesis of PGPE with predictable molecular weights and narrow molecular weight distributions (dispersity < 1.1).<sup>[1][2][3][4][5]</sup>

## Principle of the Method

This protocol employs a Lewis pair catalyst system consisting of a phosphazene base (t-BuP1) and triethylborane (TEB). The phosphazene base activates the initiator, typically an alcohol, to generate a nucleophilic alkoxide species. Simultaneously, the Lewis acid (TEB) coordinates to the oxygen atom of the epoxide monomer (GPE), enhancing its electrophilicity. This dual activation mechanism facilitates a controlled ring-opening polymerization while suppressing undesirable side reactions involving the acidic alkyne proton.<sup>[1]</sup> This method allows for precise control over the degree of polymerization, ranging from 25 to 100, and results in polymers with high initiation efficiency.<sup>[1][2][3][4][5]</sup>

## Experimental Protocol

### Materials

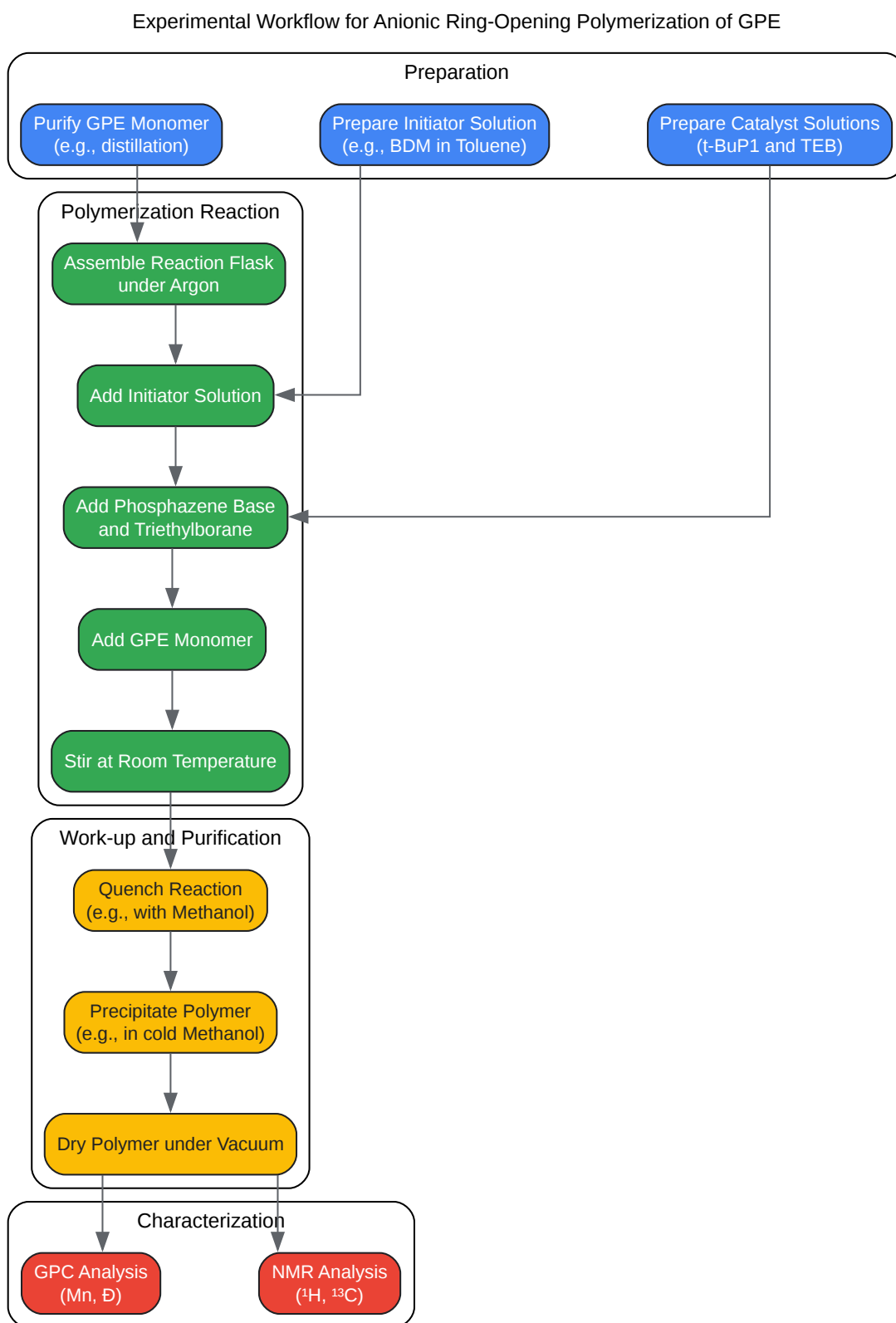
- Glycidyl propargyl ether (GPE), >98%
- 1,4-Benzenedimethanol (BDM), 99%
- Propargyl alcohol, 99%
- Phosphazene base t-BuP1 (tert-butyylimino-tris(dimethylamino)phosphorane), solution in hexane
- Triethylborane (TEB), 1.0 M solution in THF
- Toluene, anhydrous, >99.8%
- Tetrahydrofuran (THF), HPLC grade
- Methanol, ACS grade
- Dichloromethane, ACS grade
- Argon gas, high purity

### Equipment

- Schlenk line or glovebox for inert atmosphere operations
- Round-bottom flasks, oven-dried

- Magnetic stirrer and stir bars
- Syringes and needles for transfer of anhydrous reagents
- Gel Permeation Chromatography (GPC) system with refractive index (RI) detector
- Nuclear Magnetic Resonance (NMR) spectrometer ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR)

## Experimental Workflow Diagram



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Figure 1. Workflow for the anionic ring-opening polymerization of **glycidyl propargyl ether**.

## Step-by-Step Procedure

- Preparation of Reagents:
  - **Glycidyl propargyl ether** (GPE) should be purified by distillation under reduced pressure to remove any impurities.
  - Prepare a stock solution of the initiator, for example, 1,4-benzenedimethanol (BDM), in anhydrous toluene.
  - All glassware should be oven-dried at 120 °C overnight and cooled under a stream of argon.
- Polymerization Reaction:
  - In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of the initiator solution (e.g., BDM in toluene) under an argon atmosphere.
  - To the initiator solution, add the phosphazene base (t-BuP1) via syringe, followed by the addition of triethylborane (TEB) solution.
  - Add the purified GPE monomer to the reaction mixture dropwise via syringe.
  - Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by  $^1\text{H}$  NMR for monomer conversion and by GPC for molecular weight and dispersity.
- Reaction Quenching and Polymer Purification:
  - Upon reaching the desired monomer conversion, terminate the polymerization by adding a small amount of methanol.
  - Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.
  - Collect the precipitated polymer by filtration or decantation.

- Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to further purify.
- Dry the final poly(**glycidyl propargyl ether**) product under vacuum to a constant weight.

## Data Presentation

The following table summarizes the results for the anionic ring-opening polymerization of **glycidyl propargyl ether** with varying target degrees of polymerization (DP).

Entry	Initiator	[GPE]: [Initiator]: [t-BuP1]: [TEB]	Target DP	M <sub>n</sub> (NMR) ( g/mol )	M <sub>n</sub> (GPC) ( g/mol )	Dispersity (Đ)
1	BDM	25:1:0.5:1.5	25	2,800	3,100	1.05
2	BDM	50:1:0.5:1.5	50	5,600	6,000	1.06
3	BDM	100:1:0.5:1.5	100	11,200	11,800	1.08
4	Propargyl Alcohol	50:1:0.5:1.5	50	5,700	6,200	1.07

M<sub>n</sub> (NMR) is the number-average molecular weight calculated from <sup>1</sup>H NMR spectra. M<sub>n</sub> (GPC) is the number-average molecular weight determined by GPC analysis in THF against polystyrene standards. Dispersity (Đ) is calculated as M<sub>w</sub>/M<sub>n</sub>.

## Characterization

- <sup>1</sup>H NMR Spectroscopy: The structure of the resulting poly(**glycidyl propargyl ether**) can be confirmed by <sup>1</sup>H NMR. The disappearance of the epoxide protons of the GPE monomer and the appearance of signals corresponding to the polyether backbone confirm the polymerization. The characteristic signals for the propargyl group should remain intact.

- Gel Permeation Chromatography (GPC): GPC analysis is used to determine the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and the dispersity ( $\text{Đ} = M_w/M_n$ ) of the synthesized polymers. A narrow and monomodal GPC trace is indicative of a controlled polymerization.

## Conclusion

This application note provides a detailed protocol for the controlled anionic ring-opening polymerization of **glycidyl propargyl ether** using a Lewis pair organocatalyst system. This method offers excellent control over the polymer's molecular weight and results in low dispersity, providing a robust platform for the synthesis of well-defined functional polymers for various applications in research and drug development. The preservation of the alkyne functionality allows for subsequent modifications, making poly(**glycidyl propargyl ether**) a versatile scaffold for creating advanced materials.

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## References

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